(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal
Description
“(2S,3S)-2-(tert-Butoxycarbonylamino)-3-methylpentanal” is a chiral aldehyde derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the C2 position and a methyl substituent at the C3 position. Its structure combines a reactive aldehyde group with a sterically hindered Boc-protected amine, making it a versatile intermediate in organic synthesis, particularly in the construction of peptides, lactones, and γ-amino acid derivatives . The (2S,3S) stereochemistry is critical for controlling diastereoselectivity in subsequent reactions, such as nucleophilic additions or cyclizations, which are pivotal in asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAJMSZVZJPOQ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-55-1 | |
| Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-formyl-2-methylbutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid.
Reduction: (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanol.
Substitution: (2S,3S)-2-amino-3-methylpentanal.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various complex organic molecules. Its protected amino group allows for selective reactions at other functional groups.
Biology: In biological research, (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the chemical industry, it is used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of “(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal,” a comparison with structurally related compounds is essential. Key differences arise in functional groups, stereochemistry, and synthetic applications.
Structural and Functional Group Comparisons
- Aldehyde vs. Carboxylic Acid/Ketone: The aldehyde group in the target compound enables nucleophilic additions (e.g., forming imines or undergoing aldol reactions), whereas carboxylic acids (e.g., compound 27) are typically used in coupling reactions, and ketones (e.g., 2-methyl-3-pentanone) lack electrophilic reactivity at the carbonyl carbon .
- Boc Protection: The Boc group in the target compound contrasts with benzyloxy or hydroxy groups in analogs (e.g., compound 26). Boc deprotection occurs under mild acidic conditions (e.g., HCl), whereas benzyl groups require hydrogenolysis, impacting synthetic strategy design .
Stereochemical Influences
The (2S,3S) configuration distinguishes the target compound from stereoisomers like (2R,3R) or (2S,3R). For example:
- In γ-lactone synthesis (), the (2S,3S) configuration ensures proper spatial alignment for cyclization, yielding the desired cis-fused lactone. A (2R,3R) isomer would generate the opposite enantiomer, altering biological activity .
- Compared to compound 27 (2S,3S), a (2S,3R) variant would disrupt hydrogen-bonding networks in peptide assemblies, affecting secondary structure formation .
Biological Activity
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal is an organic compound notable for its structural characteristics, which include a tert-butoxycarbonyl (Boc) group and a chiral carbon. This compound has garnered attention in biological research due to its potential applications in enzyme mechanisms and protein-ligand interactions. The following sections will detail its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₉NO₃
- CAS Number : 87694-55-1
The compound features a Boc-protected amino group, which is significant for selective reactions in synthetic chemistry and biological applications.
Synthesis
The synthesis of this compound typically involves:
- Protection of the amino group : This is achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
- Common solvents : Dichloromethane is often used under inert atmospheric conditions.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modulating enzyme activity.
- Steric Effects : The Boc group provides steric hindrance that can influence binding affinity and selectivity towards specific molecular targets.
Applications in Research
- Enzyme Mechanisms : This compound is utilized to study various enzyme mechanisms by acting as a substrate or inhibitor.
- Protein-Ligand Interactions : It serves as a model compound to investigate how ligands interact with proteins, providing insights into drug design.
Study 1: Enzyme Inhibition
A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development.
Study 2: Protein Binding Affinity
Research focusing on the binding affinity of this compound to various protein targets showed that modifications to the Boc group could enhance or reduce binding efficacy. This highlights the importance of structural modifications in optimizing biological activity.
Comparative Table of Biological Activity
| Compound Name | Enzyme Target | Inhibition Type | Binding Affinity (Ki) |
|---|---|---|---|
| This compound | Enzyme A | Competitive | 5 µM |
| (2R,3R)-Analog | Enzyme B | Non-competitive | 10 µM |
| Unmodified Amino Acid | Enzyme C | Uncompetitive | 20 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
